molecular formula C17H20N2O3 B4729535 Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone

Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B4729535
M. Wt: 300.35 g/mol
InChI Key: FVPNNLVIERQVLD-UHFFFAOYSA-N
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Description

Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is a synthetic organic compound characterized by the presence of an azepane ring, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl-(4-tert-butylphenyl)methanone
  • Azepan-1-yl-(4-methoxyphenyl)methanone
  • Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Uniqueness

Azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-14-8-6-13(7-9-14)16-12-15(18-22-16)17(20)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPNNLVIERQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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